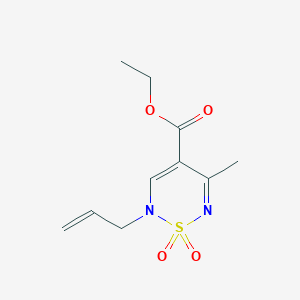![molecular formula C20H26N4O B6471533 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 2640893-62-3](/img/structure/B6471533.png)
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a synthetic molecule with significant potential in various scientific fields. It comprises a quinazoline core, a piperidinyl group, and a substituted pyridine moiety, all contributing to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the preparation of the quinazoline core. This can be achieved through the condensation of anthranilic acid with formamide. The piperidinyl and pyridinyl groups are then introduced through a series of nucleophilic substitution and oxidation reactions.
Industrial Production Methods: Industrial production methods may employ optimized versions of these synthetic routes, utilizing high-yield reactions and robust purification techniques to ensure the large-scale production of the compound.
化学反応の分析
Types of Reactions: The compound undergoes various types of reactions, such as:
Oxidation: It can be oxidized by common oxidizing agents like potassium permanganate.
Reduction: Reduction can occur under hydrogenation conditions.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of reactive groups.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and acetic anhydride for acetylation, are frequently used. Typical conditions include room temperature reactions for substitutions and elevated temperatures for oxidations.
Major Products Formed: Depending on the reaction type, the major products can range from simple oxidized derivatives to more complex substituted analogs.
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology: It serves as a molecular probe in various biological assays, helping to understand biological pathways and mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific receptors or enzymes related to diseases.
Industry: The compound's stability and reactivity make it valuable in the development of new materials and industrial catalysts.
作用機序
The compound exerts its effects through specific interactions with molecular targets. These interactions often involve binding to active sites of enzymes or receptors, thereby influencing biological pathways. For instance, the quinazoline core may interact with kinase enzymes, modulating signal transduction processes.
類似化合物との比較
Similar compounds include:
4-(4-{[(2-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
4-(4-{[(4-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, affecting their reactivity and biological activity
By exploring these facets, researchers can better understand and utilize this compound in various scientific domains.
特性
IUPAC Name |
4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-12-21-9-6-19(15)25-13-16-7-10-24(11-8-16)20-17-4-2-3-5-18(17)22-14-23-20/h6,9,12,14,16H,2-5,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNUDCVXKGDWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6471461.png)
![4-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471462.png)
![N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471469.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide](/img/structure/B6471477.png)

![4-({1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6471486.png)
![2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile](/img/structure/B6471494.png)
![4-[1-(3-chloropyridin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471503.png)
![N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B6471506.png)
![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6471513.png)
![4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471519.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6471544.png)
![N-tert-butyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6471547.png)
![1-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B6471551.png)
